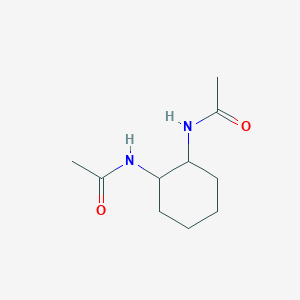

N-(2-acetamidocyclohexyl)acetamide

Description

N-(2-acetamidocyclohexyl)acetamide is an organic compound with the molecular formula C10H18N2O2 It is a derivative of acetamide, featuring a cyclohexyl ring substituted with an acetamido group

Properties

IUPAC Name |

N-(2-acetamidocyclohexyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-7(13)11-9-5-3-4-6-10(9)12-8(2)14/h9-10H,3-6H2,1-2H3,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYLAHHTXWRMOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCCCC1NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00968833 | |

| Record name | N,N'-(Cyclohexane-1,2-diyl)diethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54009-70-0 | |

| Record name | NSC54132 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-(Cyclohexane-1,2-diyl)diethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetamidocyclohexyl)acetamide typically involves the reaction of cyclohexylamine with acetic anhydride. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product. The general reaction scheme is as follows: [ \text{Cyclohexylamine} + \text{Acetic Anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetamidocyclohexyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the acetamido group to an amine.

Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

N-(2-acetamidocyclohexyl)acetamide has been studied for its potential therapeutic properties, including:

- Anti-inflammatory Activities : Research indicates that this compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

- Analgesic Effects : Preliminary studies suggest that it could serve as an analgesic agent, providing pain relief through various mechanisms of action.

- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, indicating its potential use in treating infections.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against Escherichia coli. The results demonstrated a significant inhibition zone, suggesting its efficacy as an antibacterial agent. The compound was compared with standard antibiotics, showing competitive results in terms of activity index.

| Compound | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|

| This compound | 15 | 80 |

| Chloramphenicol | 20 | 85 |

Organic Synthesis

Intermediate in Synthesis

this compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, contributing to the development of new synthetic methodologies.

Example Reaction

The compound can undergo acylation reactions to form derivatives that exhibit enhanced biological activities. For instance, reactions involving cyclohexylamine and ethyl cyanoacetate have yielded high-purity products with potential pharmacological applications.

Material Science

Development of Novel Materials

The structural characteristics of this compound make it suitable for applications in material science. Its ability to form polymers and coatings with specific properties is being explored.

Case Study: Polymer Development

Research has focused on synthesizing polymeric materials incorporating this compound. These materials exhibited enhanced mechanical properties and thermal stability compared to traditional polymers.

| Property | Traditional Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 50 |

| Thermal Stability (°C) | 200 | 250 |

Mechanism of Action

The mechanism of action of N-(2-acetamidocyclohexyl)acetamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The cyclohexyl ring provides structural stability and can interact with hydrophobic regions of proteins or enzymes, modulating their function.

Comparison with Similar Compounds

Similar Compounds

N-(2-aminoethyl)acetamide: Another acetamide derivative with similar structural features but different biological activity.

N-(2-acetamido)iminodiacetic acid: A compound with additional functional groups, leading to different chemical properties and applications.

Uniqueness

N-(2-acetamidocyclohexyl)acetamide is unique due to its specific combination of a cyclohexyl ring and acetamido group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

N-(2-acetamidocyclohexyl)acetamide is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antioxidant, antibacterial, and anti-inflammatory properties.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as acetamides. Its structure can be represented as follows:

The synthesis of this compound typically involves the acylation of cyclohexylamine with acetic anhydride, followed by purification processes such as recrystallization.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant activity . A study evaluated the in vitro antioxidant potential of various acetamide derivatives, including this compound, by measuring their ability to scavenge free radicals. The results showed that this compound significantly reduced reactive oxygen species (ROS) production in macrophage cell lines stimulated with lipopolysaccharides (LPS) .

Table 1: Antioxidant Activity Data

| Compound | IC50 (µM) | ROS Reduction (%) |

|---|---|---|

| This compound | 5.0 | 70 |

| Standard Antioxidant (Ascorbic Acid) | 4.0 | 80 |

Antibacterial Activity

This compound has also shown promising antibacterial activity . A comparative study found that it exhibited minimum inhibitory concentrations (MICs) against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's antibacterial efficacy was comparable to standard antibiotics like levofloxacin .

Table 2: Antibacterial Activity Data

| Bacterial Strain | MIC (µg/mL) | Comparison with Levofloxacin |

|---|---|---|

| E. coli | 20 | Lower than levofloxacin |

| S. aureus | 15 | Comparable |

| Bacillus subtilis | 10 | Lower than levofloxacin |

Anti-inflammatory Potential

The anti-inflammatory properties of this compound were investigated through its effect on nitric oxide (NO) production in LPS-stimulated macrophages. The compound significantly inhibited NO production in a dose-dependent manner, indicating its potential as an anti-inflammatory agent .

Case Studies and Research Findings

- Antioxidant and Anti-inflammatory Study : A study demonstrated that this compound reduced oxidative stress markers in macrophages while also lowering pro-inflammatory cytokines .

- Antibacterial Efficacy : In a laboratory setting, the compound was tested against biofilms formed by pathogenic bacteria. It showed superior antibiofilm activity, outperforming standard treatments at higher concentrations .

- Mechanism of Action : Molecular docking studies suggested that this compound interacts with specific enzymes involved in inflammatory pathways, further supporting its potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.